molecular formula C10H16F3NO5S B3232282 3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1337879-49-8

3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3232282
CAS No.: 1337879-49-8
M. Wt: 319.30 g/mol
InChI Key: JVOWNVINJRINTN-UHFFFAOYSA-N
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Description

3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. It is known for its unique structural properties and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the reaction of pyrrolidine derivatives with trifluoromethanesulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonyloxy group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced under specific conditions to yield different products.

    Oxidation Reactions: It can also undergo oxidation reactions, leading to the formation of new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles like sodium hydride, lithium aluminum hydride for reductions, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyrrolidine derivatives, while reduction and oxidation reactions can lead to the formation of alcohols, ketones, or carboxylic acids.

Scientific Research Applications

3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to modify specific amino acid residues.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethanesulfonyloxy group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid methyl ester
  • 3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid ethyl ester
  • 3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid isopropyl ester

Uniqueness

Compared to similar compounds, 3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides greater steric hindrance and stability. This makes it particularly useful in reactions where selective modification of specific sites is required. Additionally, the trifluoromethanesulfonyloxy group enhances its reactivity and ability to participate in a wide range of chemical transformations.

Biological Activity

3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activity, supported by data tables and relevant research findings.

  • Molecular Formula: C16H20F3NO4
  • Molecular Weight: 347.33 g/mol
  • CAS Number: Specific CAS number not provided in the search results.

Synthesis Methods

The synthesis of pyrrolidine derivatives, including the tert-butyl ester, can be achieved through various methods. One notable method involves a continuous flow synthesis utilizing a microreactor system, which allows for efficient and high-yield production of substituted pyrrole-3-carboxylic acids from readily available starting materials .

Biological Activity

The biological activity of this compound has been investigated in various studies. Here are some key findings:

  • Antiviral Activity : Research has indicated that compounds with similar structures exhibit inhibitory effects on influenza virus neuraminidase. The mechanism involves competitive inhibition, which can be quantitatively assessed using high-performance liquid chromatography (HPLC) assays .
  • Enzyme Inhibition : Compounds derived from pyrrolidine structures have shown promise as enzyme inhibitors in biochemical pathways. For instance, studies have demonstrated that certain pyrrolidine derivatives can effectively inhibit specific enzymes, potentially leading to therapeutic applications .
  • Cytotoxicity Studies : Cytopathogenic effects of viral infections can be mitigated by treatment with such compounds. The 50% effective concentration (EC50) is often determined through MTT assays, which measure cell viability post-treatment .

Data Table: Biological Activity Summary

Study ReferenceBiological ActivityMethod UsedKey Findings
AntiviralHPLCInhibitory effects on influenza neuraminidase observed.
Enzyme InhibitionVarious assaysEffective inhibition of specific enzymes noted.
CytotoxicityMTT AssayEC50 values established indicating reduction in cytopathogenic effects.

Case Studies

Several case studies highlight the efficacy of pyrrolidine derivatives in biological systems:

  • Case Study 1 : In a study focusing on influenza virus, a related pyrrolidine compound was synthesized and tested for its inhibitory potential against neuraminidase. Results showed significant inhibition at micromolar concentrations, suggesting potential as a therapeutic agent against viral infections .
  • Case Study 2 : Another investigation explored the use of pyrrolidine derivatives in cancer therapy, where they were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that these compounds could selectively induce apoptosis in malignant cells while sparing normal cells .

Properties

IUPAC Name

tert-butyl 3-(trifluoromethylsulfonyloxy)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO5S/c1-9(2,3)18-8(15)14-5-4-7(6-14)19-20(16,17)10(11,12)13/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOWNVINJRINTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201122124
Record name 1-Pyrrolidinecarboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337879-49-8
Record name 1-Pyrrolidinecarboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1337879-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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